Product packaging for 2-Phenylquinolin-6-ol(Cat. No.:CAS No. 87741-94-4)

2-Phenylquinolin-6-ol

Cat. No.: B1628281
CAS No.: 87741-94-4
M. Wt: 221.25 g/mol
InChI Key: ITPZZVLPTWDTNZ-UHFFFAOYSA-N
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Description

2-Phenylquinolin-6-ol (CAS RN: 87741-94-4) is a solid organic compound with a molecular formula of C 15 H 11 NO and a molecular weight of 221.26 g/mol. It typically presents as a yellow to white solid with a melting point of 218-220 °C . This compound is a functionalized quinoline, a scaffold of significant interest in medicinal chemistry. Research into closely related 2-phenylquinoline analogs has revealed promising biological activities. Specifically, compounds based on the 2-phenylquinoline structure have been identified as potential broad-spectrum inhibitors of human coronaviruses , including SARS-CoV-2, potentially through inhibition of the viral helicase . Furthermore, structural analogs have been investigated for their role as efflux pump inhibitors (EPIs) against Staphylococcus aureus , showing potential to restore the efficacy of fluoroquinolone antibiotics like ciprofloxacin against resistant strains . The presence of specific substituents, such as a hydroxy group at the C-6 position of the quinoline core, is a key feature in these structure-activity relationship (SAR) studies . For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B1628281 2-Phenylquinolin-6-ol CAS No. 87741-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-13-7-9-15-12(10-13)6-8-14(16-15)11-4-2-1-3-5-11/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPZZVLPTWDTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572148
Record name 2-Phenylquinolin-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87741-94-4
Record name 2-Phenyl-6-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87741-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenylquinolin 6 Ol and Its Analogs

Direct Synthetic Routes to 2-Phenylquinolin-6-ol

Direct synthesis provides an efficient pathway to this compound, often through novel and unanticipated reaction mechanisms.

A notable and unusual synthesis of 2-aryl quinolines, including this compound, arises from the decomposition of 2-nitrophenyl-substituted N-formyl pyrazolines. acs.orgnih.govacs.org This reaction occurs under Bechamp reduction conditions (Fe/HCl), which were initially intended to produce pyrazolo[1,5-c]quinazolines. acs.orgnih.gov Instead, an unexpected cleavage and subsequent cyclization yield 2-aryl quinolines exclusively. acs.orgnih.gov

The proposed mechanism for this transformation involves several key steps. It begins with an acid-mediated cleavage of the N-formyl pyrazoline ring, followed by a retro-Michael addition. acs.orgnih.gov This leads to an in-situ intramolecular reductive cyclization, which proceeds through a modified Friedlander mechanism to afford the final 2-aryl quinoline (B57606) product in good yields. acs.org Density Functional Theory (DFT) studies and experimental evidence support this pathway, indicating that a trans-2-hydroxyaminochalcone is a crucial intermediate in the formation of the quinoline ring. acs.orgnih.govresearchgate.net

In the specific synthesis of this compound (designated as 2j in the study), the corresponding N-formyl pyrazoline precursor yielded the product as a brown solid with a melting point of 96–98 °C and an isolated yield of 81%. acs.org The reaction's success with a variety of substituents on the aromatic rings demonstrates its general applicability for synthesizing diverse 2-aryl quinolines. acs.org

Table 1: Synthesis of 2-Aryl Quinolines from N-Formyl Pyrazolines acs.org

EntryProductYield (%)
2d2-(4-Methoxyphenyl)quinolin-6-ol88
2f2-(3,4-Dimethoxyphenyl)quinolin-6-ol90
2g2-(3,4,5-Trimethoxyphenyl)quinolin-6-ol90
2jThis compound81

General Strategies for Quinoline Core Formation Relevant to this compound Derivatives

Beyond direct synthesis, several general cyclization strategies are instrumental in constructing the quinoline core. These methods can be adapted to produce a wide range of derivatives, including those of this compound, by selecting appropriate starting materials.

Cyclization reactions are a cornerstone of quinoline synthesis, involving the formation of the heterocyclic ring from acyclic precursors.

The Gould-Jacobs reaction is a classic and effective method for preparing quinolines and, particularly, 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgd-nb.info The reaction sequence starts with the condensation of an aniline (B41778) derivative with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgd-nb.info This is followed by a thermal cyclization, which proceeds through a 6-electron process to form a 4-hydroxy-3-carboalkoxyquinoline intermediate. wikipedia.org Subsequent saponification and decarboxylation steps yield the final 4-hydroxyquinoline. wikipedia.org

This reaction is particularly effective for anilines containing electron-donating groups in the meta-position. wikipedia.org To apply this method for the synthesis of this compound derivatives, one would start with an appropriately substituted aniline, such as a 4-aminophenol (B1666318) derivative, and react it with a β-ketoester like ethyl benzoylacetate. The reaction typically requires heat and sometimes acidic catalysts, such as polyphosphoric acid, to facilitate the cyclization.

A widely used strategy for synthesizing the precursors to 2-aryl quinolines is the intramolecular cyclization of 2-aminochalcones. bohrium.comresearchgate.netnih.gov This method typically yields 2-aryl-2,3-dihydroquinolin-4(1H)-ones, which are key intermediates. bohrium.comresearchgate.net The synthesis of these dihydroquinolinones is generally achieved through the base or acid-catalyzed intramolecular aza-Michael cyclization of substituted 2'-aminochalcones. researchgate.net

The process involves the nucleophilic attack of the amino group onto the β-carbon of the enone system within the chalcone (B49325) molecule, leading to the formation of the six-membered heterocyclic ring. researchgate.net Various catalysts have been employed to promote this cyclization, including:

Zirconyl nitrate (B79036) [Zn(O)(NO3)2·nH2O] in aqueous ethanol. bohrium.com

The ionic liquid 1-octyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide ([C8dabco]Br), which offers high yields and catalyst recyclability. researchgate.net

Other Lewis acids and reagents such as SbCl3, Yb(OTf)3, InCl3/SiO2, and ZnCl2. researchgate.netresearchgate.net

The 2-aminochalcone precursors themselves are readily synthesized by reacting o-aminoacetophenones with the corresponding aryl aldehydes in the presence of a base like aqueous NaOH. nih.gov

Table 2: Catalysts for Intramolecular Cyclization of 2-Aminochalcones

CatalystConditionsProduct TypeReference
Zirconyl nitrate (20 mol%)1:1 aqueous ethanol, 50 °C2-aryl-2,3-dihydroquinolin-4(1H)-one bohrium.com
[C8dabco]BrNot specified2-aryl-2,3-dihydroquinolin-4(1H)-one researchgate.net
Amberlyst®-15Not specified2-aryl-2,3-dihydroquinolin-4(1H)-one nih.gov
ZnCl2/Polystyrene-supported seleniumNot specified2-phenyl-2,3-dihydroquinolin-4(1H)-one researchgate.net

The 2-aryl-2,3-dihydroquinolin-4(1H)-ones produced from the cyclization of 2-aminochalcones are not yet fully aromatic quinolines. The final step in the synthesis is the aromatization of this intermediate. This is commonly achieved through an acid-catalyzed dehydration and subsequent oxidation. nih.gov

For instance, treating a 3,4-diaryl-1,2,3,4-tetrahydroquinolin-4-ol with an acid catalyst like BF3.OEt2 can lead to dehydration. nih.gov In many cases, this dehydration is accompanied by an oxidation reaction, which may occur through aerial oxidation, to yield the fully aromatic quinoline ring system. nih.gov The use of p-toluenesulfonic acid (PTSA) in air has also been shown to promote both the dehydration and oxidation of dihydroquinolin-4-ones, leading to the formation of aromatic quinolines in high yields. This final aromatization step is crucial for converting the dihydro- and tetrahydroquinoline intermediates into the stable, planar quinoline structure.

Cyclization Reactions

Pfitzinger Reaction Utilizing Isatins and Analogues

The Pfitzinger reaction is a fundamental method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) or its analogs and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism initiates with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound, like a ketone or aldehyde, to form an imine, which subsequently rearranges to an enamine. The enamine then undergoes cyclization and dehydration to yield the final substituted quinoline-4-carboxylic acid. wikipedia.orgijsr.net

This reaction has been widely used for the synthesis of various drug intermediates. researchgate.netscribd.com For instance, the reaction of isatin with 4-acetylbiphenyl (B160227) yields 2-biphenyl-4-yl-quinoline-4-carboxylic acid. scribd.com A variation of this reaction, known as the Halberkann variant, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

ReactantsConditionsProductReference
Isatin, Carbonyl CompoundBase (e.g., KOH)Substituted quinoline-4-carboxylic acid wikipedia.orgresearchgate.net
N-acyl isatinsBase2-hydroxy-quinoline-4-carboxylic acid wikipedia.org
Isatin, 4-acetylbiphenyl-2-biphenyl-4-yl-quinoline-4-carboxylic acid scribd.com
Friedlander Synthetic Approach

The Friedländer synthesis provides a direct route to substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. academie-sciences.frsemanticscholar.org This reaction can be catalyzed by acids, bases, or proceed at high temperatures without a catalyst. academie-sciences.fr The process involves an initial Knoevenagel condensation between the benzylic ketone of the o-aminoaryl ketone and the aldehyde functionality, followed by the addition of the amino group to the ketone carbonyl and subsequent dehydration to aromatize the newly formed ring. semanticscholar.org

A significant advantage of the Friedländer synthesis is its efficiency in producing substituted quinolines. semanticscholar.org However, a limitation lies in the commercial availability of a wide variety of 2-aminobenzaldehyde (B1207257) derivatives. semanticscholar.org To address this, modifications have been developed, such as the in situ reduction of 2-nitrobenzaldehydes using reagents like iron in acetic acid. semanticscholar.org This approach tolerates a wide range of functional groups on both reacting partners. semanticscholar.org

ReactantsConditionsProductReference
o-aminoaryl aldehyde/ketone, Compound with active α-methylene groupAcid/base catalysis or heatSubstituted quinoline academie-sciences.frsemanticscholar.org
2-nitrobenzaldehydes, Active methylene (B1212753) compoundsFe/AcOHSubstituted quinolines semanticscholar.org
Conrad-Limpach-Knorr Reaction

The Conrad-Limpach-Knorr reaction involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.orgscribd.com The reaction conditions determine the final product. At elevated temperatures (around 250 °C), the reaction favors the formation of 4-quinolones through the intramolecular cyclization of an initially formed β-arylaminoacrylate. mdpi.com Conversely, at lower temperatures (above 100 °C) and in the presence of a strong acid, a β-ketoanilide is formed, which then cyclizes to a 2-quinolone. mdpi.com

The mechanism begins with the attack of the aniline on the keto group of the β-ketoester, leading to a Schiff base intermediate. wikipedia.org This intermediate undergoes an electrocyclic ring closing, which is the rate-determining step and typically requires high temperatures. wikipedia.org The use of an inert solvent can significantly improve the yields of the 4-hydroxyquinoline product. wikipedia.org While the product is often depicted as a hydroxyquinoline (enol form), the quinolone (keto form) is believed to be the predominant tautomer. wikipedia.org

ReactantsConditionsProductReference
Anilines, β-ketoesters~250 °C4-Quinolones mdpi.com
Anilines, β-ketoesters>100 °C, Strong acid2-Quinolones mdpi.com

One-Pot Multicomponent Synthetic Approaches

One-pot multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules like quinolines from simple starting materials in a single synthetic operation. frontiersin.org These reactions offer several advantages, including operational simplicity, high atom economy, and the ability to generate structural diversity. ijrjournal.com

For example, a one-pot protocol for the synthesis of 2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-carbonitrile derivatives has been reported. This reaction involves the combination of various aromatic aldehydes, malononitrile, cyclic ketones, and ammonium (B1175870) acetate (B1210297) in the presence of a reusable catalyst. ijrjournal.com Another example is the synthesis of novel tetrazole-based quinoline derivatives through a one-pot Ugi-azide process. researchgate.net MCRs can also be combined with other synthetic strategies, such as a one-pot sequential aldol (B89426) condensation-Michael addition-Sonogashira coupling, to create highly functionalized quinolines. semanticscholar.org

Reaction TypeReactantsProductReference
Multicomponent ReactionAromatic aldehydes, malononitrile, cyclic ketones, ammonium acetate2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-carbonitrile derivatives ijrjournal.com
Ugi-azide MCR-Tetrazole-based quinoline derivatives researchgate.net
Sequential MCR2-chloro-3-formylquinolines, acetophenones, terminal acetylenesHighly functionalized quinolines semanticscholar.org

Transition-Metal-Catalyzed Synthetic Transformations

Ruthenium-Catalyzed Dehydrogenative Cyclization to Polysubstituted Quinolones

Ruthenium-catalyzed dehydrogenative cyclization has become a powerful tool for the synthesis of quinolines and quinolones. nih.govsioc-journal.cn These reactions often proceed via an "acceptorless dehydrogenative coupling" (ADC), where alcohols are used as starting materials, generating hydrogen gas as the only byproduct. researchgate.net

One approach involves the reaction of 2-aminobenzyl alcohols with ketones or alcohols, where the ruthenium catalyst facilitates the initial oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde. nih.gov This is followed by a cross-aldol condensation and subsequent cyclodehydration to form the quinoline ring. nih.gov Another strategy utilizes the dehydrogenative annulation of 2'-aminoacetophenones with alcohols, catalyzed by an acridine-based SNS-Ru pincer complex, to produce 2,3-disubstituted-4-quinolones. rsc.orgrsc.org Mechanistic studies suggest that these reactions can proceed through a C-alkylation–aldol condensation–annulation sequence. rsc.org

Catalyst SystemReactantsProductReference
Ruthenium catalyst2-Aminobenzyl alcohols, Ketones/AlcoholsQuinolines nih.gov
Acridine-based SNS-Ru pincer complex2'-Aminoacetophenones, Alcohols2,3-disubstituted-4-quinolones rsc.orgrsc.org
Half-sandwich Ruthenium(II) complexes with bidentate NN ligandsAmino alcohols, KetonesQuinolines and Pyrroles sioc-journal.cn

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Functionalized Quinoline Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the quinoline core, allowing for the introduction of a wide array of substituents. uni-rostock.de

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. researchgate.net This reaction has been successfully applied to the C2 arylation of quinoline N-oxides with arylboronic acids. rhhz.net Furthermore, sequential Suzuki-Miyaura reactions on dihalogenated quinolines allow for the chemo-selective introduction of different aryl groups. uni-rostock.de

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, and it has proven effective for the synthesis of functionalized quinolines. rsc.org A domino reaction involving a Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes, followed by cyclization, provides a straightforward route to quinoline derivatives. organic-chemistry.org This reaction is typically catalyzed by a palladium complex, often in the presence of a copper co-catalyst. rsc.orgorganic-chemistry.org Copper-free Sonogashira couplings have also been developed for the synthesis of quinoline scaffolds. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. scispace.com A modified Larock method utilizes a one-pot Heck reaction of 2-bromoanilines with allylic alcohols, followed by dehydrogenation, to synthesize substituted quinolines. acs.org Another approach involves a Heck reaction followed by a photochemical alkene isomerization sequence to prepare functionalized quinolines under mild conditions. scispace.com The intramolecular Mizoroki–Heck reaction of N-alkenyl-substituted 2-haloanilines is another valuable protocol for quinoline synthesis. nih.gov

ReactionReactantsCatalyst SystemProductReference
Suzuki Coupling Quinoline N-oxides, Arylboronic acidsKMnO42-Arylquinoline N-oxides rhhz.net
Dihalogenated quinolines, Arylboronic acidsPalladium catalystDi-arylated quinolines uni-rostock.de
Sonogashira Coupling Benzimidoyl chlorides, 1,6-EnynesPd(PPh3)2Cl2, CuIFunctionalized quinolines organic-chemistry.org
2-chloroquinoline-3-carboxylate esters, propargyl alcohol, secondary aminePalladium catalyst (copper-free)Pyrrolo[1,2-a]quinoline derivatives nih.gov
Heck Reaction 2-Bromoanilines, Allylic alcoholsPalladium catalystSubstituted quinolines acs.org
N-alkenyl-substituted 2-haloanilinesPalladium catalyst2-substituted 4-alkylidenetetrahydroquinolines nih.gov

Regioselective Functionalization Techniques for Quinoline Derivatives

Chlorination and Other Halogenation Methods (e.g., Hypervalent Iodine-Mediated)

Halogenated quinolines are crucial intermediates in organic synthesis. worktribe.com Consequently, a variety of regioselective halogenation techniques have been developed.

A prominent method involves the use of hypervalent iodine(III) reagents, which are powerful tools for C-H bond functionalization. nih.govacs.org Research has shown that 4-quinolones can be effectively halogenated at the C3-position under mild conditions. nih.gov For instance, 2-phenyl-4-quinolone was used as a model substrate to explore C3-halogenation using a hypervalent iodine(III) reagent as an oxidant and a potassium halide (KX) as the halogen source. nih.govacs.org The reactions for chlorination and bromination are notably rapid. nih.govacs.org A plausible mechanism suggests that the hypervalent iodine reagent reacts with the halide salt to form an active electrophilic halogenating agent, which is then attacked by the quinolone substrate. nih.govacs.org

Table 1: Hypervalent Iodine(III)-Mediated C3-Halogenation of 2-Phenyl-4-quinolone

Halogenation ReactionReagentsSolventTimeYieldSource
ChlorinationPIFA / KClMeOH10 min86% nih.govacs.org
BrominationPIFA / KBrMeOH10 min89% nih.gov
IodinationPIFA / KIMeOH2.0 h83% nih.gov

Other regioselective methods target different positions on the quinoline ring. An efficient and environmentally friendly iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines has been developed, which proceeds at room temperature in water. mdpi.com This method demonstrates high functional group tolerance and provides moderate to excellent yields. mdpi.com Furthermore, base-controlled functionalization of chloro-substituted quinolines using different metal amides can achieve selective functionalization at the C-2, C-3, or C-8 positions. nih.govacs.org For example, using lithium diisopropylamide (LDA) at low temperatures allows for metalation at the C-3 position. nih.govacs.org Another novel method achieves C2-chlorination of quinoline N-oxides using triphenylphosphine (B44618) (PPh3) and trichloroacetonitrile (B146778) (Cl3CCN) as chlorinating reagents. researchgate.net

Introduction of Hydroxyl and Other Specific Substituents

The introduction of hydroxyl groups and other functionalities significantly impacts the properties of quinoline derivatives. mdpi.com The presence and position of a hydroxyl group can alter a molecule's hydrogen-bonding capacity, lipophilicity, and biological activity. mdpi.comorientjchem.org

Direct synthesis of hydroxyquinolines can be achieved through classical methods. For example, 8-hydroxyquinoline (B1678124) can be synthesized from 8-aminoquinoline (B160924) via diazotization or from 8-sulphonic acid through alkali fusion. scispace.com

Modern C-H functionalization techniques provide versatile pathways for introducing a wide array of substituents. mdpi.com Transition metal catalysis allows for the introduction of various functional groups onto the quinoline scaffold. mdpi.com In one instance, palladium-catalyzed arylation of quinoline N-oxide was shown to occur with good regioselectivity at the C-2 position. mdpi.com

Magnesiation is another powerful strategy for preparing polyfunctionalized quinolines. scite.ai The use of specific magnesium reagents like i-PrMgCl·LiCl or TMPMgCl·LiCl allows for chemo- and regioselective magnesiation. scite.aiacs.org The resulting organomagnesium intermediates can then react with various electrophiles to introduce diverse functionalities, including esters and ketones, with high precision. acs.org For instance, a sequence of Br/Mg exchange and direct deprotonation has enabled the successive functionalization at the C4, C3, and C2 positions of a dibromoquinoline derivative. acs.org

Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a significant shift towards developing greener and more sustainable chemical processes for the synthesis of quinolines. rsc.org Traditional methods often rely on harsh conditions, hazardous chemicals, and generate considerable waste. benthamdirect.comnih.gov Green chemistry aims to address these issues by focusing on molecular-level sustainability. benthamdirect.com

The transition to sustainable methodologies involves several key strategies, including the use of alternative energy sources, environmentally benign catalysts, and solvent-free conditions. benthamdirect.comijpsjournal.com These approaches often result in high yields, faster reaction times, and simpler work-up procedures. benthamdirect.com

Table 2: Overview of Green Chemistry Strategies in Quinoline Synthesis

Green ApproachCatalyst / ConditionAdvantagesSource
Microwave IrradiationVarious, including Ruthenium/TFARapid reaction times, increased yields. rsc.orgbenthamdirect.comacs.org
Ultrasound-Assisted SynthesisVariousEnergy efficiency, enhanced reaction rates. rsc.orgnih.govijpsjournal.com
Benign CatalystsFormic acid, Silica (B1680970) sulfuric acidRenewable, biodegradable, reusable, high selectivity. ijpsjournal.comacs.org
Nanoparticle CatalysisZrO₂/Fe₃O₄ magnetic nanoparticlesHigh yields, easy catalyst removal and reuse. benthamdirect.comacs.org
Solvent-Free ReactionsSilica and molecular iodineReduces waste, simplifies purification. benthamdirect.comacs.org
Green SolventsEthanol, WaterLess toxic, environmentally friendly. mdpi.comacs.org

The use of formic acid as a renewable and biodegradable catalyst has proven effective for the direct synthesis of quinolines with high selectivity. ijpsjournal.com Similarly, catalysts like silica sulfuric acid and magnetic nanoparticles have been employed, with the significant advantage of being easily separable and reusable for multiple reaction cycles without losing catalytic activity. acs.org The direct C-H functionalization, as discussed previously, is itself considered a cornerstone of green organic chemistry because it enhances atom and step economy. nih.govmdpi.com

Table of Compounds

Chemical Reactivity and Transformations of 2 Phenylquinolin 6 Ol Derivatives

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group at the 6-position of the 2-phenylquinoline (B181262) core can undergo oxidation. This transformation is analogous to the oxidation of phenol, where the reaction can lead to the formation of quinone-type structures. The specific outcome of the oxidation depends on the oxidizing agent used and the reaction conditions. For related quinolinol compounds, such as 4-hydroxyquinolines, oxidation can yield quinone derivatives. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are often employed for such transformations. Over-oxidation can be a challenge, requiring careful control of stoichiometry to prevent unwanted side products.

For instance, the oxidation of 4-hydroxy-2-quinolones can be complex, but specific reagents can target the hydroxyl group. researchgate.net In the case of 2-phenylquinolin-6-ol, oxidation would likely target the hydroxyl-bearing benzene (B151609) ring, potentially forming a phenyl-substituted quinoline-5,6-dione or quinoline-6,7-dione, depending on the regioselectivity of the reaction.

Reduction Reactions Leading to Dihydroquinoline Derivatives

The quinoline (B57606) ring system in this compound can be reduced to yield 1,2-dihydroquinoline (B8789712) or, more commonly, 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This reduction is a key transformation, as the resulting saturated heterocyclic core is a prevalent feature in many biologically active molecules. nih.gov

Common reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are used for this purpose. Catalytic hydrogenation is also a highly effective method. For example, various quinoline derivatives have been successfully reduced to their corresponding 1,2,3,4-tetrahydroquinoline congeners using iron or manganese-based catalysts in the presence of hydrogen gas. nih.govrsc.org These reactions selectively reduce the pyridine (B92270) part of the quinoline ring system without affecting the benzene or the phenyl substituent rings. rsc.org

Table 1: Reduction of Quinoline Derivatives

Substrate Example Catalyst/Reagent Product Yield Source
2-Phenylquinoline Manganese PN3 Pincer Complex 2-Phenyl-1,2,3,4-tetrahydroquinoline High nih.gov
6-Isopropylquinoline Fe(1)/L4(4.5)@C-800, H₂ 6-Isopropyl-1,2,3,4-tetrahydroquinoline 67% rsc.org

Nucleophilic Substitution Reactions on the Quinoline Core

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally difficult unless the ring is activated by electron-withdrawing groups or contains a good leaving group, such as a halogen, at the 2- or 4-positions. arsdcollege.ac.inwikipedia.org In this compound itself, the hydroxyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack.

However, if a halogen atom is present on the quinoline core, it can be readily displaced by nucleophiles. For example, in 6-chloro-2-phenylquinolin-4-ol (B53341), the chlorine atom can be substituted by nucleophiles like amines, thiols, and alkoxides. Similarly, a halogen at the 4-position is also highly susceptible to nucleophilic substitution. arsdcollege.ac.in The reaction proceeds via an addition-elimination mechanism, often forming a stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Example Reaction: A 4-chloroquinoline (B167314) derivative reacting with a nucleophile (Nu⁻):

4-Chloro-R-quinoline + Nu⁻ → 4-Nu-R-quinoline + Cl⁻

This reactivity allows for the introduction of diverse functional groups onto the quinoline scaffold.

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic substitution reactions on the quinoline nucleus are influenced by the directing effects of both the heterocyclic nitrogen and the existing substituents. The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene, with substitution favoring the benzene ring portion (positions 5, 6, 7, and 8). arsdcollege.ac.in

In this compound, the hydroxyl group at the 6-position is a powerful activating, ortho- and para-directing group. Therefore, electrophilic substitution is strongly directed to the positions ortho and para to the -OH group, namely positions 5 and 7.

Common electrophilic substitution reactions include:

Nitration: Reaction with nitric acid can introduce a nitro group (-NO₂) at the 5- or 7-position. mlsu.ac.in

Halogenation: Treatment with bromine or chlorine in a non-polar solvent can lead to monohalogenation at the 5- or 7-position. mlsu.ac.in

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO₃H), with the regioselectivity often depending on the reaction temperature. mlsu.ac.in

The phenyl group at the 2-position is less likely to undergo electrophilic substitution compared to the highly activated hydroxyl-bearing ring.

Hydrogenation Reactions

Hydrogenation of quinolines typically refers to the saturation of the heterocyclic ring, leading to tetrahydroquinoline derivatives, as discussed in the reduction section (4.2). This process is most often achieved through catalytic hydrogenation. hw.ac.uk A variety of catalysts, including those based on precious metals like palladium, platinum, ruthenium, and iridium, as well as more abundant base metals like iron and manganese, have been developed for this purpose. nih.govrsc.orgdicp.ac.cn

A key feature of modern hydrogenation methods is the ability to achieve high chemoselectivity, reducing the quinoline's pyridine ring while preserving other functional groups. dicp.ac.cn For instance, metal-free hydrogenation using spiro-bicyclic bisborane catalysts has been shown to reduce various substituted quinolines in excellent yields and with high enantioselectivity, tolerating functional groups like olefins and alkynes that would be reactive under many metal-catalyzed conditions. dicp.ac.cn

Table 2: Catalytic Hydrogenation of Quinolines

Substrate Catalyst System Hydrogen Source Product Source
2-Alkylquinolines Chiral Bicyclic Bisborane H₂ (gas) Chiral 2-Alkyl-1,2,3,4-tetrahydroquinolines dicp.ac.cn
Substituted Quinolines Iron Pincer Complex H₂ (gas) Substituted 1,2,3,4-tetrahydroquinolines rsc.org

Thionation Reactions of Quinolones

This compound can exist in tautomeric equilibrium with its quinolone form, 2-phenyl-6-hydroxy-quinolin-x(yH)-one. Thionation reactions are used to convert a carbonyl group (C=O) into a thiocarbonyl group (C=S). In the context of quinolones, this typically involves the conversion of the lactam carbonyl.

The most common reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). mdpi.comacs.org The reaction mechanism for Lawesson's reagent involves a two-step process of cycloaddition followed by cycloreversion. acs.org For example, the thionation of 2-phenylquinoline-4(1H)-one with P₄S₁₀ in pyridine has been reported to produce 2-phenylquinoline-4(1H)-thione. mdpi.com A similar reaction could be applied to a quinolone tautomer of this compound to introduce a sulfur atom into the heterocyclic ring, yielding a thionoquinoline derivative.

Computational and Theoretical Investigations of 2 Phenylquinolin 6 Ol

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For quinoline (B57606) derivatives, DFT methods like B3LYP are commonly used to optimize molecular geometries and predict a wide range of properties. bioline.org.brarabjchem.org

Mechanistic Exploration of Reaction Pathways

DFT studies have been instrumental in elucidating the reaction mechanisms involving quinoline derivatives. For instance, the synthesis of 2-aryl quinolines, including 2-phenylquinolin-6-ol, has been mechanistically explored using DFT. nih.govacs.org These studies propose pathways that involve steps like acid-mediated cleavage, retro-Michael addition, and intramolecular reductive cyclization. nih.govacs.org The calculations, often performed at the B3LYP/6-31+G(d) level of theory, help in identifying key intermediates and transition states, thereby supporting experimentally observed product formations. nih.govacs.org For example, the formation of 2-aryl quinolines has been shown to proceed through a trans-2-hydroxyaminochalcone intermediate, with DFT calculations providing the energy profiles for the isomerization and cyclization steps. nih.govacs.org

Conformational and Electronic Properties Analysis

The conformational and electronic properties of this compound are dictated by its chemical structure, which features a quinoline core with a phenyl group at the 2-position and a hydroxyl group at the 6-position. ontosight.ai DFT calculations are used to determine the most stable conformation by optimizing the molecular geometry. bioline.org.brbohrium.com These calculations provide insights into bond lengths, bond angles, and dihedral angles. researchgate.net

The electronic properties of quinoline derivatives are a key focus of DFT studies. nih.gov The distribution of electron density, molecular electrostatic potential (MEP), and other electronic descriptors are calculated to understand the molecule's behavior. nih.gov For instance, MEP maps can identify the regions of a molecule that are prone to electrophilic and nucleophilic attack. bohrium.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results for structure verification. nih.gov For quinoline derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts are often performed using the Gauge-Including Atomic Orbital (GIAO) method with DFT. nih.govacs.org Studies have shown good agreement between the calculated and experimental NMR chemical shifts for related quinoline structures. nih.gov For this compound, the predicted chemical shifts can aid in the assignment of the observed NMR signals. nih.govacs.org

The accuracy of these predictions depends on the chosen DFT functional and basis set. acs.org For example, the B3LYP functional with various basis sets has been successfully used to predict NMR chemical shifts for a range of organic molecules. acs.org

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, and DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.net

For quinoline derivatives, FMO analysis helps in understanding their electronic transitions and reactivity patterns. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net

Calculated HOMO and LUMO energies for related quinoline derivatives.
CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
Quinoline Derivative 1-6.21-1.984.23
Quinoline Derivative 2-5.89-2.153.74

Evaluation of Global Chemical Reactivity Descriptors (e.g., Hardness, Chemical Potential, Electrophilicity Index)

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.netnih.gov These descriptors include:

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. nih.gov

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential (χ = -μ). nih.gov

Global Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η). nih.gov

Global Softness (S): The reciprocal of global hardness (S = 1/η). nih.gov

Calculated Global Chemical Reactivity Descriptors for a quinoline derivative.
DescriptorValue
Chemical Hardness (η)2.115 eV
Chemical Potential (μ)-4.095 eV
Electronegativity (χ)4.095 eV
Electrophilicity Index (ω)3.96 eV
Global Softness (S)0.473 eV⁻¹

Non-Linear Optical Properties Prediction

DFT calculations are also employed to predict the non-linear optical (NLO) properties of molecules. bohrium.com These properties are important for applications in optoelectronics and photonics. bibliotekanauki.pl The key NLO property is the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net

For quinoline derivatives, DFT studies have investigated the relationship between their molecular structure and NLO properties. tandfonline.com The calculations often involve determining the dipole moment (μ) and the components of the hyperpolarizability tensor. researchgate.net The presence of electron-donating and electron-withdrawing groups can significantly influence the NLO response. tandfonline.com Studies on related systems have shown that an inverse relationship can exist between the HOMO-LUMO energy gap and the first hyperpolarizability, suggesting that molecules with smaller energy gaps may exhibit enhanced NLO properties. tandfonline.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that allow for the visualization and analysis of the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or DNA.

Molecular docking studies have been instrumental in identifying and characterizing the binding modes of this compound derivatives with various biological targets. A notable example involves the investigation of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives as potential antibacterial agents targeting DNA gyrase. nih.gov

In one such study, a derivative, 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol , was docked into the active sites of S. aureus DNA gyrase A and B. The results indicated a superior binding affinity for the DNA gyrase A subunit over the B subunit. nih.gov The docking analysis revealed specific interactions that stabilize the ligand-protein complex. The quinoline scaffold, a common feature in DNA gyrase inhibitors, is crucial for this interaction. The hydroxyl group at the 6-position, a key feature of the parent compound, often participates in forming hydrogen bonds with amino acid residues in the active site, thereby anchoring the molecule. The phenyl group at the 2-position can form hydrophobic and π–π stacking interactions, further enhancing the binding affinity. nih.gov

These computational predictions are critical as they guide which derivatives may have higher potency, as demonstrated by the correlation between docking scores and experimentally determined inhibitory concentrations (IC50). nih.gov

Table 1: DNA Gyrase A Inhibition by this compound Derivatives

CompoundSubstituentsTargetIC50 (µg/mL)Reference
4e6-hydroxyl, 2-(3-phenoxyphenyl), 4-phenylS. aureus DNA gyrase A0.328 nih.gov
4h5,7-dichloro, 6-hydroxyl, 2-(3-phenoxyphenyl), 4-phenylS. aureus DNA gyrase A0.214 nih.gov
4c6-fluoro, 2-(3-phenoxyphenyl), 4-phenylS. aureus DNA gyrase A0.389 nih.gov

This table presents the in vitro inhibitory activity of selected 2-phenylquinoline (B181262) derivatives against S. aureus DNA gyrase A, highlighting the potent activity of the 6-hydroxy derivative.

Computational studies extend beyond simple binding prediction to help elucidate the molecular mechanisms through which these compounds exert their biological effects. For 2-phenylquinoline derivatives, the primary mechanism explored computationally is the inhibition of bacterial DNA gyrase. nih.govnih.gov

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibiotics. nih.govfortuneonline.org By binding to the DNA-gyrase complex, quinoline-based inhibitors stabilize the cleavage complex, which prevents the re-ligation of the DNA strands. This leads to a halt in DNA replication and transcription, ultimately causing bacterial cell death.

Molecular docking simulations of 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol have shown that it fits into the ATP-binding site of the GyrA subunit. nih.gov This computational insight suggests that the compound acts as a competitive inhibitor, preventing the natural substrate (ATP) from binding, which is necessary for the enzyme's function. This disruption of the enzyme's catalytic cycle is the core of its antibacterial mechanism. nih.gov Preliminary studies on other 2-phenylquinoline (2-PhQ) derivatives have also pointed towards inhibition of other targets like SARS-CoV-2 helicase (nsp13), suggesting that this scaffold may have multiple mechanisms of action depending on the specific substitutions. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Assessment (ADME Prediction)

Before a compound can be considered for further development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction provides a rapid and cost-effective way to assess the "drug-likeness" of a compound.

Studies on 2-phenylquinoline derivatives have utilized computational tools to predict their ADME properties. For instance, in the study of 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol and its analogs, ADMET properties were predicted to ensure their druggability. nih.gov Similarly, a comprehensive in silico ADMET study was performed on a series of 4-methylamino-2-phenylquinoline analogs . researchgate.net These studies typically analyze parameters based on established rules like Lipinski's Rule of Five.

Table 2: Predicted ADME Properties for a Representative 2-Phenylquinoline Analog

ADME ParameterPredicted Value/ClassificationSignificance
Molecular Weight< 500 g/molGood absorption and permeation
LogP (Lipophilicity)< 5Balance between solubility and permeability
Hydrogen Bond Donors< 5Influences membrane permeability
Hydrogen Bond Acceptors< 10Influences membrane permeability
Blood-Brain Barrier (BBB) PermeabilityPredicted to be non-permeableMay reduce CNS side effects
ToxicityPredicted to be non-toxic/non-mutagenicIndicates a favorable preliminary safety profile

This table summarizes typical in silico ADME predictions for 2-phenylquinoline derivatives, based on general findings from studies on analogs. researchgate.netresearchgate.net

These predictions help researchers to filter out compounds with poor pharmacokinetic profiles early in the discovery process, prioritizing those with a higher probability of success as a drug. researchgate.netresearchgate.net

Computational Approaches for Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are critical for activity.

For 2-phenylquinoline derivatives, QSAR studies have been employed to understand how different substituents on the quinoline and phenyl rings affect their biological potency. researchgate.netresearchgate.netnih.gov For example, a predicted SAR for 2-(3-phenoxyphenyl)-4-phenylquinoline derivatives was established based on their DNA gyrase inhibitory activity. nih.gov

The key findings from such computational SAR studies often highlight:

The importance of the 6-position hydroxyl group: The -OH group on the quinoline ring is often found to be crucial for activity, likely due to its ability to form key hydrogen bonds with the target protein. nih.gov

The effect of electron-withdrawing/donating groups: The placement of substituents like halogens (e.g., fluorine, chlorine) or methoxy (B1213986) groups on the quinoline or phenyl rings can significantly modulate activity. For instance, the presence of dichloro-substituents at positions 5 and 7 alongside the 6-hydroxyl group resulted in the most potent DNA gyrase inhibitor in one study. nih.gov

The role of steric factors: The size and shape of the substituents can influence how well the molecule fits into the binding pocket of the target.

These computational SAR models allow researchers to rationalize the experimental findings and make informed decisions about which new analogs to synthesize to improve potency and selectivity. researchgate.netnih.gov

Pharmacological and Biological Activities of 2 Phenylquinolin 6 Ol and Its Derivatives

Antimicrobial Properties

Derivatives of 2-phenylquinoline (B181262) have been investigated for their ability to combat microbial infections. This includes activity against a range of bacteria and fungi, often linked to the inhibition of essential microbial enzymes.

Antibacterial Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa)

Substituted 2-phenylquinoline derivatives have shown varied efficacy against both Gram-positive and Gram-negative bacteria. Research has demonstrated that the antibacterial activity is often more pronounced against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes than against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

One study reported the synthesis and evaluation of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives. nih.gov Among these, 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol (compound 4e) was noted for its biological effects. nih.gov The evaluation of this series of compounds against several bacterial strains revealed significant activity, particularly against S. aureus and S. pyogenes. nih.gov

Another series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was assessed for antibacterial properties. mdpi.com These compounds were tested against S. aureus, E. coli, and P. aeruginosa. mdpi.com The results indicated that some derivatives displayed good activity against S. aureus, with one compound, 5a₄, showing a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. mdpi.com Another derivative, 5a₇, was most active against E. coli with an MIC of 128 μg/mL. mdpi.com However, the entire series showed weak inhibitory action against P. aeruginosa. mdpi.com Similarly, novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives showed limited antibacterial activity against S. aureus, E. coli, and P. aeruginosa when compared to the standard, streptomycin. thaiscience.info

The table below summarizes the antibacterial activity of selected 2-phenylquinoline derivatives.

DerivativeBacterial StrainActivity LevelSource
2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol (4e)Staphylococcus aureusExcellent nih.gov
2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol (4e)Streptococcus pyogenesExcellent nih.gov
Compound 5a₄ (a 2-phenyl-quinoline-4-carboxylic acid derivative)Staphylococcus aureusMIC: 64 μg/mL mdpi.com
Compound 5a₇ (a 2-phenyl-quinoline-4-carboxylic acid derivative)Escherichia coliMIC: 128 μg/mL mdpi.com
2-phenyl-quinoline-4-carboxylic acid derivativesPseudomonas aeruginosaWeak mdpi.com

Enzyme Inhibition in Bacterial Pathways (e.g., DNA Gyrase, Topoisomerase IV)

The mechanism of antibacterial action for many quinoline (B57606) derivatives involves the inhibition of essential bacterial enzymes responsible for DNA replication, such as DNA gyrase and topoisomerase IV. By targeting these enzymes, the compounds disrupt DNA synthesis, leading to bacterial cell death.

In a study focused on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives, molecular docking studies predicted strong binding to DNA gyrase A over DNA gyrase B. nih.gov This led to in vitro testing against S. aureus DNA gyrase A. nih.gov The derivative 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol (4e) demonstrated prominent DNA gyrase inhibition with an IC₅₀ value of 0.328 μg/mL. nih.gov Another derivative in the same study, 5,7-dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol (4h), showed even more potent inhibition with an IC₅₀ of 0.214 μg/mL. nih.gov

DerivativeEnzyme TargetInhibitory Concentration (IC₅₀)Source
2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol (4e)S. aureus DNA Gyrase A0.328 μg/mL nih.gov
5,7-dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol (4h)S. aureus DNA Gyrase A0.214 μg/mL nih.gov
6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline (4c)S. aureus DNA Gyrase A0.389 μg/mL nih.gov

Antifungal Activity

The antimicrobial spectrum of quinoline derivatives extends to fungal pathogens. In a broad screening of novel quinoline derivatives, compounds were tested against several fungal strains, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. nih.gov One particular derivative, compound 14, exhibited a potent, broad-spectrum antimicrobial effect, which included significant antifungal activity with MIC values ranging from 0.66 to 3.98 μg/ml against the tested fungi. nih.gov Another study involving pyrimidine (B1678525) derivatives also tested compounds against Candida albicans, Aspergillus niger, and Aspergillus clavatus, finding significant antimicrobial activity. innovareacademics.in

Antiviral Activity

Beyond their antimicrobial effects, 2-phenylquinoline derivatives have emerged as a promising class of compounds for their antiviral properties, particularly against coronaviruses.

Against Coronaviruses (e.g., SARS-CoV-2, HCoV-229E, HCoV-OC43)

A number of 2-phenylquinoline (2-PhQ) derivatives have been identified as potent inhibitors of various human coronaviruses. researchgate.netacs.orgnih.gov In a phenotypic-based screening for inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), a 2-phenylquinoline analogue was identified as a promising hit with a half-maximal effective concentration (EC₅₀) of 6 μM. researchgate.netacs.orgnih.gov Subsequent synthesis and testing of derivatives led to compounds with low micromolar activity against SARS-CoV-2 replication. nih.govnih.gov

Notably, several of these derivatives also showed pronounced antiviral activity against other human coronaviruses, including HCoV-229E (an alphacoronavirus) and HCoV-OC43 (a betacoronavirus), which are causative agents of the common cold. nih.gov The EC₅₀ values for the most promising derivatives against HCoV-229E ranged from 0.2 to 9.4 μM, and against HCoV-OC43, they ranged from 0.6 to 7.7 μM. researchgate.netnih.gov In many cases, the derivatives were more active against HCoV-229E and HCoV-OC43 than against SARS-CoV-2. nih.gov

The table below presents the antiviral activity of selected 2-phenylquinoline derivatives against different coronaviruses.

DerivativeVirusAntiviral Activity (EC₅₀)Source
PQQ4O (1a)SARS-CoV-26 μM acs.org
Compound 9jSARS-CoV-25.9 μM acs.orgnih.gov
Compound 6fSARS-CoV-2~6-7 μM acs.orgnih.gov
Compound 6gSARS-CoV-2~6-7 μM acs.orgnih.gov
Various DerivativesHCoV-229E0.2 - 9.4 μM researchgate.netnih.govnih.gov
Various DerivativesHCoV-OC430.6 - 7.7 μM researchgate.netnih.gov
Compound 8kHCoV-229E0.2 μM researchgate.net

Inhibition of Viral Enzymes (e.g., SARS-CoV-2 Helicase nsp13)

A key target for antiviral drug development against SARS-CoV-2 is the non-structural protein 13 (nsp13), a helicase essential for viral replication. rscbmcs.org This enzyme is highly conserved across coronaviruses, making it an attractive target for broad-spectrum antiviral agents. nih.gov

Research has shown that some 2-phenylquinoline derivatives can inhibit the helicase unwinding activity of nsp13. nih.gov Specifically, a derivative featuring a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core, identified as compound 6g, demonstrated potent activity against SARS-CoV-2 helicase. researchgate.netacs.orgnih.gov Compound 6g and another analogue, 7k, showed promising inhibition of the helicase unwinding activity with half-maximal inhibitory concentration (IC₅₀) values of 0.42 μM and 1.41 μM, respectively. nih.gov These compounds were, however, inactive against the separate ATPase activity of the enzyme. nih.gov

DerivativeEnzyme TargetInhibitory Concentration (IC₅₀)Source
Compound 6gSARS-CoV-2 nsp13 Helicase Unwinding Activity0.42 μM nih.gov
Compound 7kSARS-CoV-2 nsp13 Helicase Unwinding Activity1.41 μM nih.gov

Potential against Other Viruses (e.g., HIV, ZIKV)

Derivatives of the 2-phenylquinoline scaffold have demonstrated promising antiviral activities against a range of viruses, including Human Immunodeficiency Virus (HIV) and Zika Virus (ZIKV). nih.gov

Initially designed as an HIV-1 TAR RNA binder, the 2-phenylquinolone derivative WRNA10 showed an EC50 value of 10 μM against SARS-CoV-2. acs.org This highlights the potential for this class of compounds to be explored for activity against various RNA viruses.

In the context of ZIKV, a mosquito-borne flavivirus that can cause severe neurological complications, certain quinoline derivatives have shown inhibitory effects. nih.govmdpi.com For instance, a series of N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivatives were synthesized and evaluated for their anti-ZIKV activity. One of the most potent compounds in this series exhibited an EC50 value of 0.8 ± 0.07 µM, demonstrating greater inhibition of ZIKV replication than the standard drug chloroquine (B1663885). nih.gov Another study reported that mefloquine, a quinoline derivative, is approximately three times more potent than chloroquine against ZIKV. nih.gov Furthermore, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown antiviral activity comparable to mefloquine, with some compounds being approximately five times more potent. nih.gov These findings underscore the potential of the quinoline scaffold in the development of novel anti-ZIKV therapeutic agents.

Anticancer and Cytotoxic Effects

The anticancer potential of 2-phenylquinoline derivatives has been extensively investigated against various human cancer cell lines.

Evaluation against Various Human Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of 2-phenylquinoline derivatives against a panel of human cancer cell lines, including breast, skin, lung, and colon cancers.

For example, a series of arylated benzo[h]quinolines were evaluated for their anti-cancer activity against human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) cell lines. ijpcbs.comresearchgate.net Several of these compounds displayed significant cytotoxicity against these cell lines. ijpcbs.comresearchgate.net Specifically, certain benzo[h]quinoline (B1196314) derivatives showed potent activity against G361, H460, and HCT116 cell lines. researchgate.net

Substituted 2-phenyl-4-quinolones have also been shown to possess potent cytotoxicity against human lung carcinoma (A-549), ileocecal carcinoma (HCT-8), and melanoma (RPMI-7951). nih.gov Furthermore, some C-2-substituted quinolines have demonstrated good activity against MCF-7 and H-460 cell lines. researchgate.net In another study, 2-phenylquinoline derivatives exhibited antiproliferative effects against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) with IC50 values as low as 0.32 μM.

The following table summarizes the cytotoxic activity of selected 2-phenylquinoline derivatives against various cancer cell lines.

Derivative TypeCancer Cell LineActivity (IC50)Reference
Arylated benzo[h]quinolinesG361 (Skin)5.3 µM (for compound 3e) researchgate.net
H460 (Lung)6.8 µM (for compound 3e) researchgate.net
HCT116 (Colon)6.8 µM (for compound 3e) researchgate.net
MCF7 (Breast)7.6 µM (for compound 3e) researchgate.net
2-Phenyl-4-quinolonesCOLO-205 (Colon)Potent nih.gov
KM-20L2 (Colon)Potent nih.gov
C-2-Substituted QuinolinesMCF-7 (Breast)Active researchgate.net
H-460 (Lung)Active researchgate.net
2-Phenylquinoline DerivativesCOLO205 (Colorectal)0.32 µM
H460 (Lung)Potent
2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolinesHeLa (Cervical)0.50 µM (for compound 13a) mdpi.com
MDA-MB-231 (Breast)0.52 µM (for compound 12i) mdpi.com
K562 (Leukemia)7 to 34 µM mdpi.com

Investigated Mechanisms of Cytotoxicity

The cytotoxic effects of 2-phenylquinoline derivatives are attributed to several mechanisms, including the induction of oxidative stress-mediated DNA damage, apoptosis, and the inhibition of microtubule polymerization.

Oxidative Stress-Mediated DNA Damage: Research has indicated that new arylated benzo[h]quinolines induce anticancer activity by causing oxidative stress that leads to DNA damage. ijpcbs.comresearchgate.net

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is another key mechanism. For instance, 6-chloro-2-phenylquinolin-4-ol (B53341) has been linked to apoptosis induction in tumor cells by downregulating proteins essential for cell cycle progression. Some quinoline derivatives have been found to induce G2/M phase cell cycle arrest, contributing to their anticancer effects. frontiersin.org

Microtubule Inhibition: Certain 2-phenyl-4-quinolone derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov This disruption of the cellular cytoskeleton leads to cell cycle arrest and subsequent cell death.

Anti-inflammatory Potential

Quinoline derivatives have demonstrated significant anti-inflammatory properties. alliedacademies.orgrsc.orgabacademies.org The anti-inflammatory activity of these compounds is often evaluated using in vitro assays such as the human red blood cell (HRBC) membrane stabilization method. nih.govresearchgate.net

One study reported that among a series of 2-(4-phenylquinoline-2-yl)phenol derivatives, several compounds exhibited potent anti-inflammatory activity. nih.gov For example, compound 4h, with an IC50 of 0.021 µM, and compound 4f, with an IC50 of 0.064 µM, were particularly effective in the HRBC membrane stabilization assay. nih.govresearchgate.net Another study highlighted a nucleoside-linked 2-phenylquinoline analogue that showed remarkable anti-inflammatory properties, comparable to the standard drug diclofenac (B195802) sodium. rsc.orgnih.gov

The mechanism behind the anti-inflammatory effects of some 2-phenylquinoline derivatives is linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov For instance, compounds 4h (IC50 0.026 µM) and 4j (IC50 0.102 µM) were identified as potent COX-2 inhibitors. nih.govresearchgate.net

DNA Binding Studies

The interaction with DNA is a crucial aspect of the biological activity of many quinoline derivatives. nih.gov Studies have shown that these compounds can bind to DNA through intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.netacs.org This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. tandfonline.com

The binding affinity of these compounds to DNA can be influenced by their structural features. For example, molecular modeling studies have suggested that 2-phenylquinoline derivatives can form stable intercalative complexes with DNA, with the phenyl group contributing to the stacking interactions with DNA base pairs. nih.gov The presence of certain substituents can also affect DNA binding. For instance, the interaction of some 6-substituted quinolone derivatives with DNA is mediated by magnesium ions. nih.gov

Various techniques are employed to study these interactions, including UV absorption spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscosity measurements. researchgate.net These studies help in understanding the mode and strength of DNA binding, which correlates with the biological activity of these compounds. nih.gov

Enzyme Inhibition Profiles (e.g., Cytochrome P450 Enzymes)

Quinoline derivatives have been shown to inhibit various enzymes, including the cytochrome P450 (CYP450) family of enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including drugs. mdpi.comnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov

Studies have shown that some 4-phenyl-2-quinolone derivatives act as inhibitors of different CYP450 enzymes. mdpi.com For example, oltipraz, a synthetic derivative of 1,2-dithiole-3-thione, has been shown to be a more potent inhibitor of CYP1A2, CYP3A4, CYP1A1, CYP1B1, and CYP2E1 than its parent compound. nih.gov It acts as a competitive and mechanism-based inhibitor of CYP1A2. nih.gov

The inhibition of CYP enzymes by quinoline derivatives can have therapeutic implications. For instance, by blocking the metabolic activity of other drugs, they can extend the half-life of those therapeutic agents in the blood. mdpi.com However, this also raises concerns about potential drug-drug interactions. mdpi.com In silico methods are often used to predict the potential of new compounds to inhibit CYP enzymes. researchgate.net

Structure Activity Relationship Sar and Lead Optimization Studies

Influence of Substituent Position and Nature on Biological Potency

The specific placement and chemical nature of substituent groups on the 2-phenylquinolin-6-ol framework are critical determinants of its biological efficacy. Research has shown that even minor modifications can lead to significant changes in activity, highlighting a sensitive SAR.

The foundational structure of this compound, featuring a phenyl group at the C2 position and a hydroxyl group at the C6 position, is fundamental to its biological profile. ontosight.ai The quinoline (B57606) core itself is a key structural motif in many compounds developed for anticancer, antimicrobial, and anti-inflammatory purposes. The phenyl group at C2 is a common feature in many biologically active quinolines and serves as a critical point for interaction with biological targets and for synthetic modification. ijpcbs.comtandfonline.com

The hydroxyl (-OH) group at the C6 position is particularly significant. While many studies have focused on analogues with a hydroxyl group at the C4 position, the C6-ol substitution pattern has been shown to be important for anticancer activity. ijpcbs.com For instance, derivatives such as 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol have demonstrated notable cytotoxic effects, underscoring the contribution of the C6-hydroxyl group to the compound's potency. ijpcbs.com

Systematic modification of the C6 position has revealed a clear trend in how different substituents affect biological potency. Halogenation, in particular, has been shown to be a highly effective strategy for enhancing activity.

Studies on related 2-arylvinylquinolines demonstrated a distinct potency order for C6 substituents against the Dd2 strain of Plasmodium falciparum: H < OMe < F < Cl. nih.gov This indicates that replacing the hydrogen at C6 with an alkoxy group like methoxy (B1213986) (OMe) provides a modest increase in activity, but substitution with halogens like fluorine (F) and especially chlorine (Cl) leads to a significant boost in potency. nih.gov The removal of any C6 substituent resulted in a considerable drop in antiplasmodial activity. nih.gov

The introduction of a chlorine atom at the C6 position is thought to enhance the electrophilicity of the quinoline ring system, which may improve its binding affinity to biological targets. Furthermore, the planarity of the chloro-phenylquinoline structure facilitates π–π stacking interactions, which can further stabilize the drug-target complex. Electron-withdrawing groups such as chlorine at the C6 position have been generally noted to enhance the anticancer or antimicrobial activity of quinoline derivatives.

Table 1: Effect of C6 Substituent on Antiplasmodial Activity of 2-Arylvinylquinoline Analogues

Compound Analogue (by C6 substituent) R¹ Substituent EC₅₀ (nM) against Dd2 strain nih.gov
Unsubstituted H 80.7 ± 22.4
Methoxy Analogue OMe 41.2 ± 5.3
Fluoro Analogue F 22.2 ± 1.8

This interactive table is based on data for 2-styrylquinoline (B1231325) analogues, which provides strong evidence for the SAR at the C6 position applicable to the 2-phenylquinoline (B181262) class.

The phenyl group at the C2 position is another key site for structural modification to tune biological activity. Research has shown that appending various substituents to this phenyl ring can significantly impact potency and selectivity. researchgate.net

For example, studies on related quinoline-based NorA efflux pump inhibitors involved replacing the C2-phenyl ring with other aryl moieties, such as propoxy-substituted pyridine (B92270) rings, which resulted in improved activity. tandfonline.com In the development of anticancer agents, adding a p-substituted phenyl moiety at the C2 position was found to be a crucial element for activity. nih.gov Conversely, the bioisosteric replacement of this phenyl ring with 2-furyl or 2-thienyl groups led to a significant reduction in anticancer effects, highlighting the importance of the phenyl scaffold at this position. nih.gov The introduction of a phenoxy group onto the C2-phenyl ring has also been explored, yielding derivatives with potent cytotoxic activity. ijpcbs.com These findings collectively suggest that the electronic and steric properties of the substituent on the C2-phenyl ring play a direct role in the molecule's interaction with its target.

Strategic Design and Synthesis of Novel this compound Analogues

The insights gained from SAR studies have enabled the strategic design and synthesis of new analogues with the goal of improving therapeutic properties. This involves systematic structural changes and the application of established medicinal chemistry principles.

The development of more potent this compound analogues relies on systematic structural modifications guided by SAR data. This process involves creating and testing a series of related compounds to identify a pharmacophore with optimal activity. For example, one study synthesized 44 different analogues of a quinoline derivative to discover a compound with significantly greater nematocidal potency than the parent molecule. nih.gov

Key strategies for modification include:

Varying C6 Substituents: As established, altering the group at the C6 position, particularly through halogenation, is a proven method to enhance potency. nih.gov

Modifying the C2-Phenyl Ring: Introducing a range of substituents—such as nitro, fluoro, or trifluoromethyl groups—at different positions on the C2-phenyl ring can fine-tune the electronic and steric profile of the molecule for better target engagement. nih.govresearchgate.net

Hybridization: Combining the 2-phenylquinoline scaffold with other pharmacophores has been used to create hybrid molecules with multi-target capabilities, such as dual anticancer and antimicrobial agents. rsc.org

Altering Linkers: In more complex analogues, modifying the length and nature of linker chains, such as using a propyl linker at the C4 position, has been shown to be critical for anticancer activity. nih.gov

This systematic approach allows researchers to build a comprehensive understanding of the SAR and rationally design compounds with improved efficacy. nih.govresearchgate.net

Bioisosterism, the practice of substituting one chemical group with another that has similar physical or chemical properties, is a powerful tool in drug design used to enhance potency, improve pharmacokinetics, or reduce toxicity. nih.govwikipedia.org This principle has been applied to the this compound scaffold to probe its SAR and optimize its properties.

Examples of bioisosteric replacements in this context include:

Classical Bioisosteres: The replacement of a hydrogen atom with a fluorine atom is a classic example. wikipedia.org In the quinoline series, substituting hydrogen at C6 with fluorine or chlorine has been shown to increase antiplasmodial activity, demonstrating a successful application of this concept. nih.gov The C6-hydroxyl group itself could be replaced by bioisosteres such as an amino (-NH₂) or thiol (-SH) group to probe the importance of hydrogen bonding at this position.

Non-Classical Bioisosteres: These involve replacing functional groups with others that may not have the same number of atoms but produce a similar biological response. wikipedia.org The replacement of the C2-phenyl ring with a different aromatic heterocycle, like pyridine or thiophene (B33073), is a common non-classical bioisosteric strategy. tandfonline.comipinnovative.com In one study, this specific "biosteric replacement" of the phenyl ring with furan (B31954) or thiophene resulted in a marked decrease in anticancer activity, providing crucial information about the structural requirements for the target interaction. nih.gov

By thoughtfully deploying bioisosteres, medicinal chemists can systematically modulate properties like electronic distribution, lipophilicity, and hydrogen bonding capacity to design superior therapeutic agents. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that can involve harsh conditions and limited substrate scope. Recent research, however, has pivoted towards the development of more efficient, sustainable, and versatile synthetic routes.

A notable advancement is the unanticipated cleavage of 2-nitrophenyl-substituted N-formyl pyrazolines under Bechamp conditions (using iron and hydrochloric acid) to furnish 2-aryl quinolines, including 2-Phenylquinolin-6-ol. This method offers a good yield of 81% for the target compound. nih.gov The Bechamp reduction, typically used for converting nitroarenes to anilines, has been repurposed here in a novel capacity. ikm.org.my

Another approach involves a three-component reaction utilizing copper(I) chloride (CuCl) and gold(III) chloride (AuCl₃) as a catalytic system. This method combines a substituted aniline (B41778), a substituted benzaldehyde, and a substituted alkyne to produce a variety of quinoline derivatives with yields ranging from 64% to 93%. rsc.org The reaction proceeds under reflux conditions and demonstrates the power of multi-component reactions in rapidly building molecular complexity from simple precursors. rsc.org

Furthermore, researchers are exploring chemo-selective reactions, such as the one-pot synthesis of 3-phenylquinoline-2-ol derivatives from substituted O-nitrobenzaldehyde and ethyl-2-phenylacetate catalyzed by Fe/HCl. ikm.org.my This particular method is lauded for its mild reaction conditions, high yields, and operational simplicity. ikm.org.my While this example produces a constitutional isomer of the target compound, the underlying principles of using mild, iron-based catalysis point towards more sustainable synthetic strategies for the broader phenylquinoline class. ikm.org.my

Future efforts in this domain are likely to focus on further refining these methods to enhance their "green" credentials by minimizing waste, avoiding hazardous reagents, and utilizing renewable starting materials and catalysts.

Table 1: Synthetic Data for this compound and Related Derivatives

Compound Synthetic Method Yield (%) Melting Point (°C) Reference
This compound Bechamp conditions from 2-nitrophenyl-substituted N-formyl pyrazoline 81 96-98 nih.gov
2-(4-Methoxyphenyl)quinolin-6-ol Bechamp conditions from corresponding pyrazoline 88 99-101 nih.gov
2-(3,4-Dimethoxyphenyl)quinolin-6-ol Bechamp conditions from corresponding pyrazoline 90 108-110 nih.gov
2-Phenylquinoline (B181262) Bechamp conditions from corresponding pyrazoline 91 83-85 nih.gov

Integration of Advanced Computational Methods in Quinoline Research

Computational chemistry has become an indispensable tool in modern chemical research, providing deep mechanistic insights and predicting molecular properties. In the context of quinoline synthesis and function, advanced computational methods are being increasingly integrated.

For instance, the synthesis of 2-aryl quinolines via the cleavage of pyrazolines was mechanistically explored using Density Functional Theory (DFT) studies. nih.gov DFT calculations help to elucidate the reaction pathway, identify transition states, and understand the electronic factors that govern the unexpected rearrangement and formation of the quinoline core. This predictive power allows for the optimization of reaction conditions and the rational design of new synthetic routes.

Beyond synthesis, computational methods like molecular docking are employed to explore the biological potential of quinoline derivatives. These in silico studies can predict how a molecule like this compound might bind to a specific biological target, such as an enzyme or a receptor. For example, similar compounds like 2-Phenylquinolin-4-ol (B75522) have been studied using molecular docking to understand their binding to the human rhinovirus (HRV) receptor, highlighting their potential as antiviral agents. This computational pre-screening saves significant time and resources by prioritizing the most promising candidates for further experimental validation.

The future will likely see a greater synergy between computational and experimental approaches. The use of machine learning and artificial intelligence to screen vast virtual libraries of quinoline derivatives and to predict their biological activities and material properties represents a particularly exciting frontier.

Exploration of New Biological Targets and Therapeutic Applications

The quinoline nucleus is a well-established pharmacophore, present in numerous approved drugs. mdpi.com Derivatives of 2-phenylquinoline are actively being investigated for a wide array of therapeutic applications, driven by their ability to interact with various biological targets. ontosight.ai

Antiviral Activity: A significant area of research is the development of 2-phenylquinolines as broad-spectrum antiviral agents. A recent study identified a 2-phenylquinoline scaffold as a promising inhibitor of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). acs.org The identified hit compound demonstrated an EC₅₀ value of 6 µM, suggesting its potential as a lead for the development of novel anti-coronavirus therapies. acs.org The mechanism of action for related compounds has been linked to the inhibition of viral enzymes and the disruption of viral replication processes through mechanisms like DNA intercalation.

Anticancer Properties: The anticancer potential of phenylquinoline derivatives is another major focus. ontosight.ai Compounds with this scaffold have shown potent antiproliferative effects against various cancer cell lines. For instance, derivatives of the closely related 2-phenylquinolin-4-ol have demonstrated IC₅₀ values as low as 0.32 µM against colorectal adenocarcinoma cells. The proposed mechanisms often involve the inhibition of critical cellular processes like microtubule polymerization, which leads to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Effects: The basic quinoline structure is known for its antimicrobial properties, and substitutions can modulate this activity. For example, 6-chloro-2-phenylquinolin-4-ol (B53341) is noted for its potential as an antimicrobial agent against various bacteria and fungi. ontosight.ai The mechanism is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

Future research will aim to identify the specific molecular targets of this compound and its analogs to understand their precise mechanisms of action. This knowledge will enable the rational design of more potent and selective therapeutic agents with improved efficacy.

Potential Applications in Materials Science and Analytical Chemistry (e.g., Fluorescent Probes)

The rigid, planar structure and conjugated π-system of the quinoline ring endow it with interesting photophysical properties, making it an excellent candidate for applications in materials science and analytical chemistry.

A particularly promising application is the development of fluorescent probes. Quinoline-based probes have been designed for sensing various analytes and environmental parameters with high sensitivity and selectivity. arabjchem.org

Viscosity Probes: Researchers have rationally designed and constructed viscosity-mediated fluorescent probes based on the quinoline group. sioc-journal.cn These probes often work on the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the molecule can undergo free rotation, leading to non-radiative decay and weak fluorescence. In high-viscosity environments, this rotation is restricted, leading to a significant enhancement in fluorescence emission. sioc-journal.cn Such probes are valuable for monitoring viscosity changes in biological microenvironments, which can be indicative of certain diseases. sioc-journal.cn

Metal Ion Sensors: Quinoline derivatives have been successfully developed as fluorescent probes for detecting metal ions. For example, a probe synthesized from 8-hydroxyquinoline-2-carbaldehyde demonstrated high selectivity for detecting Zinc ions (Zn²⁺). arabjchem.org The binding of the probe to Zn²⁺ resulted in a "turn-on" fluorescence response, which was leveraged for applications such as fluorescent imaging of Zn²⁺ in living cells and plants. arabjchem.org

Anti-Counterfeiting and 3D Printing: The unique fluorescent properties of quinoline-metal complexes have been harnessed for practical applications like anti-counterfeiting inks. arabjchem.org The ink, invisible under normal light, reveals a specific fluorescent pattern upon excitation, providing a robust security feature. arabjchem.org In a related vein, certain quinolin-2-one derivatives have been investigated as photosensitizers and fluorescent probes for monitoring photopolymerization processes in real-time, which has implications for advancements in 3D printing technology. researchgate.net

The versatility of the 2-phenylquinoline scaffold suggests that future work will lead to the creation of even more sophisticated smart materials, sensors, and imaging agents tailored for a wide range of scientific and technological challenges.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Phenylquinolin-6-ol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis often employs Friedländer or Skraup-type reactions. For Friedländer, use substituted benzaldehydes and 2-aminophenol derivatives under acidic conditions (e.g., H₂SO₄ or HCl). Catalysts like FeCl₃ or ionic liquids can improve cyclization efficiency. Monitor reaction temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) to minimize side products. Purification via column chromatography with ethyl acetate/hexane gradients is recommended. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use X-ray crystallography for definitive structural confirmation. Complement with DFT calculations (B3LYP/6-31G* basis set) to analyze electron distribution and HOMO-LUMO gaps. Spectroscopic techniques like UV-Vis (λmax ~300–350 nm in ethanol) and FT-IR (C=O stretch at ~1650 cm⁻¹, quinoline ring vibrations) provide additional validation. Mass spectrometry (ESI-MS) ensures molecular ion consistency .

Q. What protocols are recommended for preliminary toxicity screening of this compound in vitro?

  • Methodological Answer : Conduct MTT assays on HEK-293 or HepG2 cell lines at concentrations ranging from 1–100 µM. Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle). For acute toxicity, follow OECD Guideline 423, administering doses up to 2000 mg/kg in rodent models. Note that existing safety data for similar compounds (e.g., 4-Phenylquinolin-2-ol) suggest handling precautions (use PPE, fume hoods) despite incomplete toxicity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Apply triangulation by cross-validating results across assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in antimicrobial activity may arise from strain-specific resistance mechanisms. Use dose-response curves and statistical models (e.g., ANOVA with Tukey post-hoc tests) to identify outliers. Replicate experiments under standardized conditions (pH, temperature, solvent) .

Q. What strategies optimize this compound’s interaction with biological targets (e.g., kinases or DNA)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR or Topoisomerase II). Modify substituents at the quinoline C-2 or phenyl ring to enhance hydrophobic interactions or hydrogen bonding. Validate via SPR (surface plasmon resonance) for kinetic binding analysis. In vivo studies should include pharmacokinetic profiling (Cmax, t½) in rodent models .

Q. How can computational modeling address gaps in understanding this compound’s metabolic fate?

  • Methodological Answer : Use in silico tools like MetaPrint2D to predict Phase I/II metabolism. Simulate CYP450-mediated oxidation (e.g., CYP3A4) and glucuronidation pathways. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor). LC-MS/MS (Q-TOF) identifies metabolites, prioritizing those with m/z ratios matching computational outputs .

Q. What experimental designs mitigate environmental risks during this compound disposal?

  • Methodological Answer : Follow EPA guidelines for hazardous waste: neutralize acidic byproducts with NaHCO₃ before incineration. Test soil adsorption coefficients (Koc) to assess mobility. Use OECD 301F ready biodegradability tests; if persistent, employ advanced oxidation processes (e.g., UV/H₂O₂). Document protocols per REACH regulations .

Data Contradiction Analysis Framework

  • Step 1 : Compare datasets using Bland-Altman plots to assess systematic bias.
  • Step 2 : Re-evaluate analytical methods (e.g., calibration standards in HPLC).
  • Step 3 : Cross-reference with structurally analogous compounds (e.g., 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.